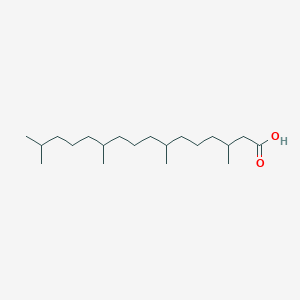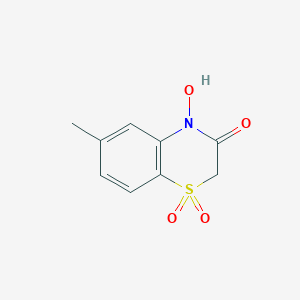
4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide (BMDO) is a synthetic compound that has been widely studied for its potential applications in various fields of science. BMDO is a heterocyclic compound that contains a benzothiazine ring and a sulfone group. It has been found to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant properties.
作用机制
The mechanism of action of 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has also been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. This inhibition leads to a reduction in the production of pro-inflammatory cytokines.
生化和生理效应
4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide induces apoptosis in cancer cells by activating the caspase pathway. 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition leads to a reduction in inflammation and immune response.
实验室实验的优点和局限性
4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and good yields. It is also relatively inexpensive compared to other anti-tumor and anti-inflammatory drugs. However, 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability in vivo. In addition, 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has not been extensively studied in vivo, and its pharmacokinetics and toxicity profiles are not well understood.
未来方向
There are several future directions for the study of 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide. One direction is to investigate its potential as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and toxicity in vivo. Another direction is to investigate its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Further studies are needed to determine its mechanism of action and efficacy in vivo. Finally, 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide could be further modified to improve its solubility and bioavailability, which could enhance its therapeutic potential.
合成方法
4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide can be synthesized by reacting 2-aminophenol with 2-chlorobenzenesulfonamide in the presence of a base such as sodium hydroxide. The resulting product is then oxidized using a mild oxidant such as hydrogen peroxide to yield 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide. This method has been reported to yield high purity and good yields of 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide.
科学研究应用
4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has been extensively studied for its potential applications in various fields of science. In the field of medicine, 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has been found to exhibit anti-tumor properties by inducing apoptosis in cancer cells. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has been found to exhibit anti-oxidant properties by scavenging free radicals and protecting cells from oxidative stress.
属性
CAS 编号 |
14598-79-9 |
|---|---|
产品名称 |
4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide |
分子式 |
C9H9NO4S |
分子量 |
227.24 g/mol |
IUPAC 名称 |
4-hydroxy-6-methyl-1,1-dioxo-1λ6,4-benzothiazin-3-one |
InChI |
InChI=1S/C9H9NO4S/c1-6-2-3-8-7(4-6)10(12)9(11)5-15(8,13)14/h2-4,12H,5H2,1H3 |
InChI 键 |
PCNJVLDJOAENLA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)CC(=O)N2O |
规范 SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)CC(=O)N2O |
同义词 |
4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



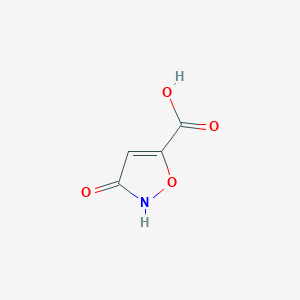
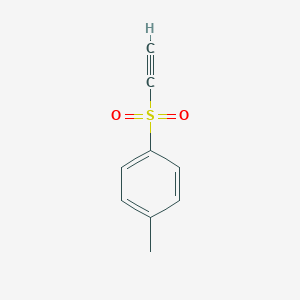
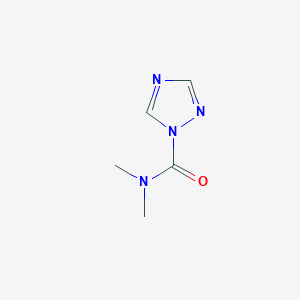
![Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B81325.png)

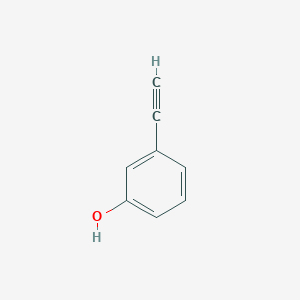
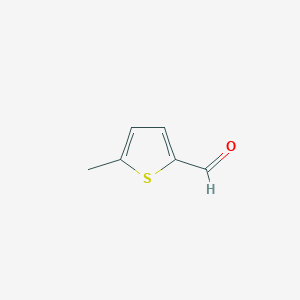
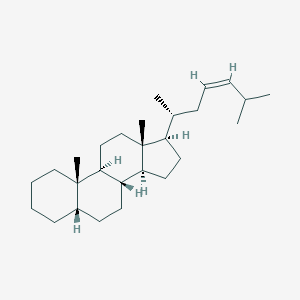
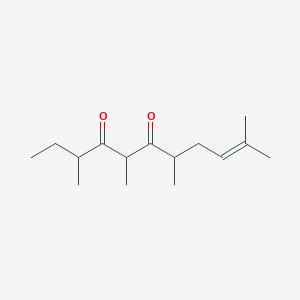
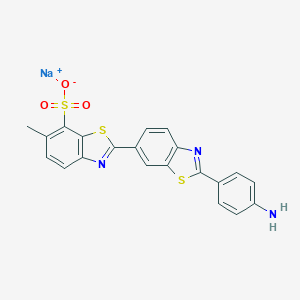
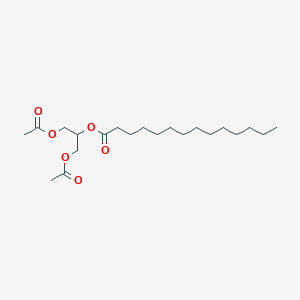
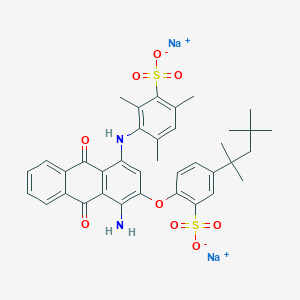
![Dipotassium;2,7,9,14,15,16,17,18-octaoxa-1,8-distibanuidapentacyclo[10.2.1.11,4.15,8.18,11]octadecane-3,6,10,13-tetrone](/img/structure/B81345.png)
